molecular formula C22H43Cl5N6O2 B1448814 bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride CAS No. 2034156-59-5

bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

Cat. No. B1448814
M. Wt: 600.9 g/mol
InChI Key: CDXPNELWJHGHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride is a chemical compound with the CAS Number: 2034156-59-5 . It has a molecular weight of 600.89 .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, it’s recommended to use specialized software that can interpret InChI codes and generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is in the form of an oil . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.

Scientific Research Applications

1. Liquid Crystal Research

A study on methylene-linked liquid crystal dimers, including derivatives with structural similarities to the compound of interest, explores their phase behaviors and the formation of the twist-bend nematic phase. These findings are significant for the development of new liquid crystal technologies, indicating potential applications in display technologies and advanced materials (Henderson & Imrie, 2011).

2. Antifungal Applications

Research into small molecules against the Fusarium oxysporum pathogen includes compounds with pyrazole moieties, suggesting antifungal properties. This indicates potential agricultural or pharmaceutical applications, especially in combating plant diseases and developing antifungal agents (Kaddouri et al., 2022).

3. Antitumor Activity

A review of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, for their antitumor activities provides insights into the role similar compounds might play in cancer research. These compounds have shown promise in preclinical testing, highlighting their potential as templates for developing new anticancer drugs (Iradyan et al., 2009).

4. Pharmacognosy and Phytochemistry

Pyrazole derivatives are noted for their significant agrochemical and pharmaceutical activities, including antimicrobial, antiviral, and antioxidant properties. This broad range of biological activities underscores the potential for compounds like bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride to be used in the development of new drugs and agrochemicals (Sheetal et al., 2018).

5. Cytochrome P450 Inhibition

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, while not directly mentioning the compound , relates to understanding drug interactions and metabolism. This research could inform the development of drugs designed to modulate cytochrome P450 activity, impacting drug efficacy and safety (Khojasteh et al., 2011).

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-piperidin-4-ylmethanol;pentahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXPNELWJHGHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CCNCC2)O.CC1=CC(=NN1C)C(C2CCNCC2)O.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43Cl5N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Reactant of Route 2
Reactant of Route 2
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Reactant of Route 3
Reactant of Route 3
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Reactant of Route 4
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Reactant of Route 5
Reactant of Route 5
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Reactant of Route 6
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.